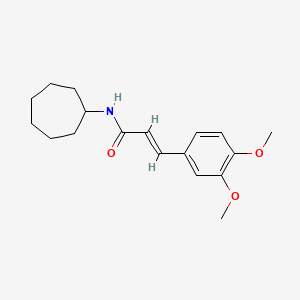![molecular formula C13H21N3O2 B5625811 [(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5625811.png)
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxymethyl and pyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the use of chiral starting materials to ensure the correct stereochemistry. The synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidinyl or pyrrolidine rings.
Substitution: The pyrimidinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidinyl ring.
科学研究应用
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of [(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.
Hydroxymethyl Compounds: Molecules with hydroxymethyl groups attached to different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)12-3-13(15-8-14-12)16-4-10(6-17)11(5-16)7-18/h3,8-11,17-18H,4-7H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWJVGVDOUSLZ-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CC(C(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NC=N1)N2C[C@H]([C@@H](C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
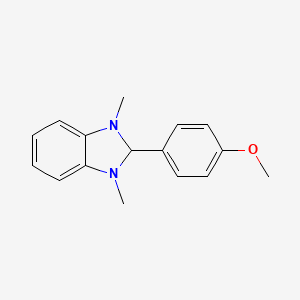
![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
![1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone](/img/structure/B5625736.png)
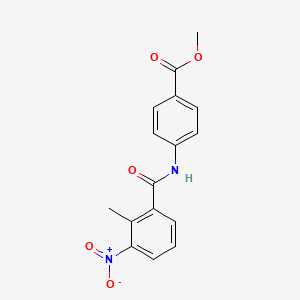
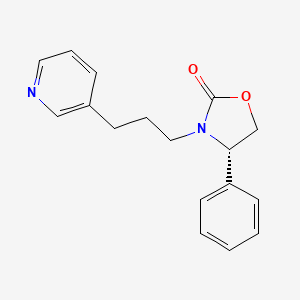
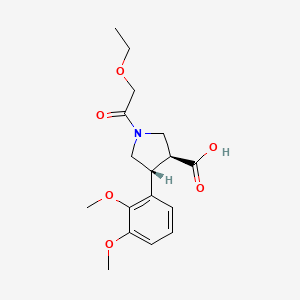
![(4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol](/img/structure/B5625755.png)
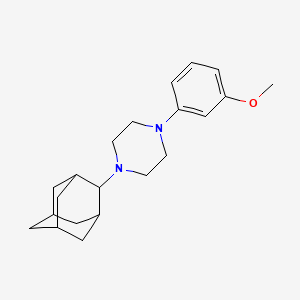
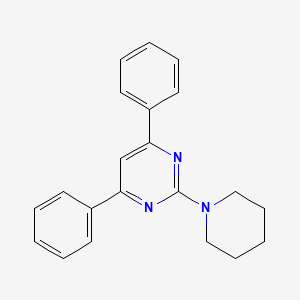
![1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5625781.png)
![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5625808.png)
![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5625819.png)
